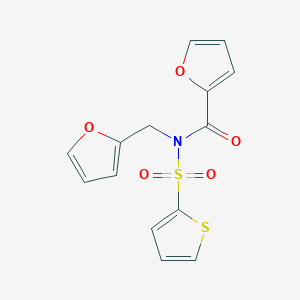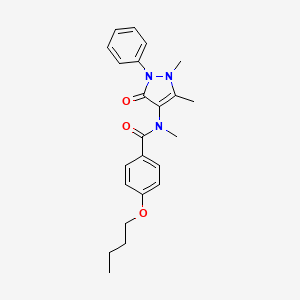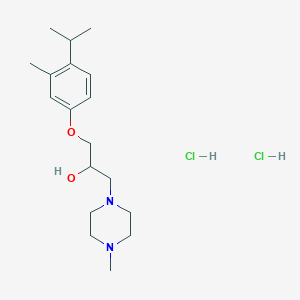![molecular formula C16H20N2O5 B4996471 1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B4996471.png)
1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid is a compound that combines the structural features of an imidazole ring and an oxalic acid moiety Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methylphenoxy)butyl]imidazole typically involves the following steps:
-
Formation of the 4-(4-Methylphenoxy)butyl Intermediate
Starting Materials: 4-methylphenol and 1,4-dibromobutane.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Product: 4-(4-Methylphenoxy)butyl bromide.
-
Imidazole Formation
Starting Materials: 4-(4-Methylphenoxy)butyl bromide and imidazole.
Reaction Conditions: The reaction is conducted in the presence of a base such as sodium hydride in a polar aprotic solvent like tetrahydrofuran (THF) under reflux conditions.
Product: 1-[4-(4-Methylphenoxy)butyl]imidazole.
-
Oxalic Acid Addition
Starting Materials: 1-[4-(4-Methylphenoxy)butyl]imidazole and oxalic acid.
Reaction Conditions: The reaction is performed in an aqueous medium at room temperature.
Product: 1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: Aqueous or organic solvents at elevated temperatures.
Products: Oxidized derivatives of the imidazole ring or the phenoxy group.
-
Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Anhydrous solvents at low temperatures.
Products: Reduced forms of the imidazole ring or the phenoxy group.
-
Substitution
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Organic solvents at room temperature.
Products: Halogenated derivatives of the imidazole ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at 60-80°C.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Bromine in chloroform at room temperature.
Major Products
Oxidation: 4-(4-Methylphenoxy)butylimidazole-2-carboxylic acid.
Reduction: 4-(4-Methylphenoxy)butylimidazole.
Substitution: 1-[4-(4-Bromomethylphenoxy)butyl]imidazole.
Scientific Research Applications
1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid has diverse applications in scientific research:
-
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
-
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Protein Binding: Studied for its binding affinity to various proteins.
-
Medicine
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
-
Industry
Material Science: Used in the development of advanced materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid involves its interaction with molecular targets such as enzymes and proteins. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The phenoxy group may enhance binding affinity through hydrophobic interactions. The oxalic acid moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
1-Butylimidazole: Lacks the phenoxy and oxalic acid groups, resulting in different chemical properties and applications.
4-(1H-Imidazol-1-yl)phenol: Contains a phenol group instead of the butyl chain, leading to different reactivity and biological activity.
1-(4-Methylphenyl)imidazole: Similar structure but without the butyl chain and oxalic acid moiety.
Uniqueness
1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid is unique due to the combination of the imidazole ring, phenoxy group, and oxalic acid moiety
Properties
IUPAC Name |
1-[4-(4-methylphenoxy)butyl]imidazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.C2H2O4/c1-13-4-6-14(7-5-13)17-11-3-2-9-16-10-8-15-12-16;3-1(4)2(5)6/h4-8,10,12H,2-3,9,11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPUVOPOUHQRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C=CN=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methyl]-3-({1-[(3-methylphenyl)methyl]piperidin-4-YL}methyl)urea](/img/structure/B4996403.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996431.png)
![2-[2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4996442.png)
![6-(2-chlorophenyl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4996446.png)
![(5Z)-5-[(1-benzylindol-3-yl)methylidene]-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4996450.png)
![4-(4-FLUOROPHENYL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B4996463.png)
![2-{4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-methoxyphenoxy}acetic acid](/img/structure/B4996469.png)
![N-[4-(2-furyl)phenyl]-1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4996481.png)
![1-(2-furyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride](/img/structure/B4996484.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4996490.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4996495.png)
